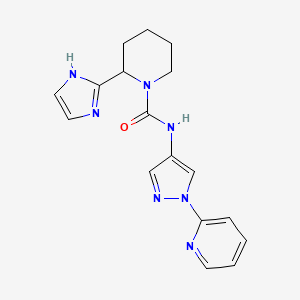![molecular formula C15H17F3N4O B7639656 1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B7639656.png)
1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is also known as FPEB, and it is a type of pyrrolidine-based allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol works by binding to the allosteric site of the mGluR5 receptor and modulating its activity. The mGluR5 receptor is a type of G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory. By modulating the activity of this receptor, this compound can potentially affect these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of the mGluR5 receptor and enhance its downstream signaling pathways. In vivo studies have shown that this compound can improve cognitive function in animal models of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol in lab experiments is its high selectivity for the mGluR5 receptor. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the mGluR5 receptor. One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol. One direction is the development of new analogs of this compound with improved properties such as solubility and selectivity. Another direction is the study of the mGluR5 receptor in various neurological disorders and the potential use of this compound in their treatment. Additionally, the study of the physiological and biochemical effects of this compound in different animal models can provide further insights into its potential applications.
Métodos De Síntesis
The synthesis method of 1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol involves the reaction of 1-(4-bromophenyl)triazole with 3-(trifluoromethyl)pyrrolidine-1-carbaldehyde in the presence of a base and a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use in the treatment of various neurological disorders such as schizophrenia, anxiety, and depression. In the field of chemistry, this compound has been studied for its potential use in the development of new drugs and chemical probes. In the field of biology, this compound has been studied for its potential use in the study of the mGluR5 receptor and its role in various physiological processes.
Propiedades
IUPAC Name |
1-[1-(1-phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c1-11(21-8-7-14(23,10-21)15(16,17)18)13-9-22(20-19-13)12-5-3-2-4-6-12/h2-6,9,11,23H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVPDNXEKPHGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2)N3CCC(C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7639581.png)
![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)
![3-(9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carbonyl)-4-methylchromen-2-one](/img/structure/B7639591.png)
![[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7639593.png)
![3-fluoro-N-[2-methyl-3-(methylamino)propyl]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B7639605.png)
![2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide](/img/structure/B7639612.png)
![5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7639615.png)
![2-Methylpropyl 4-[(2-hydroxycyclopentyl)methylamino]piperidine-1-carboxylate](/img/structure/B7639620.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B7639636.png)
![2-Methylpropyl 4-[(6-methylpyridin-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7639666.png)
![2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7639668.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639672.png)
![2-(3-Bromophenyl)-1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7639688.png)